molecular formula C8H3Cl2F3O2 B1407768 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS No. 1706458-41-4

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

Cat. No. B1407768
M. Wt: 259.01 g/mol
InChI Key: CGVVUKYVRXMHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has a molecular weight of 259.01 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzoic acid is 1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Cyclopolymerization Catalyst

  • Application : It has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are crucial in cyclopolymerization, a process significant in polymer chemistry.
  • Source : (Mayershofer et al., 2006)

Plant Growth Regulation

  • Application : Derivatives of benzoic acid, including those with chloro-substitutions, have been studied for their growth-promoting activity in plants. Such compounds are important in agricultural sciences for developing new plant growth regulators.
  • Source : (Pybus et al., 1959)

Directed Lithiation

  • Application : This compound is used in directed lithiation processes. These processes are fundamental in organic synthesis, allowing for the selective introduction of functional groups into molecules.
  • Source : (Bennetau et al., 1995)

Structure-Metabolism Relationships

  • Application : Studies have been conducted to understand the relationship between the molecular structure of substituted benzoic acids and their metabolism, which is vital in pharmaceutical sciences.
  • Source : (Ghauri et al., 1992)

Trifluoromethylation in Organic Synthesis

  • Application : The compound is involved in trifluoromethylation processes, a key reaction in developing pharmaceuticals and agrochemicals due to the unique properties conferred by the CF3 group.
  • Source : (Khan et al., 2012)

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVUKYVRXMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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